molecular formula C14H11NO4 B2542188 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 161185-28-0

6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B2542188
CAS No.: 161185-28-0
M. Wt: 257.245
InChI Key: QXLFCAOVWBNKOW-UHFFFAOYSA-N
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Description

6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.245. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Efficient Synthesis and Derivatives : The compound 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been used as a starting material in the synthesis of various heteroannulated pyranoquinoline derivatives. These derivatives are synthesized through condensation reactions, indicating the compound's versatility in organic synthesis (Ibrahim & Hassanin, 2013).

Chemical and Physical Properties

  • Spectroscopic Studies : The electronic absorption spectra of various derivatives, including this compound, have been studied in different solvents. These studies contribute to understanding the compound's electronic structure and reactivity (Hassan et al., 2014).

Methodological Advances

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis methods have been employed for rapid preparation of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, a related compound. This demonstrates the potential for efficient synthesis methods using this compound (Razzaq & Kappe, 2007).

Catalytic Applications

  • Catalyzed Synthesis : The compound has been used in L-Proline catalyzed synthesis of pyranoquinolinedione derivatives, highlighting its application in catalyzed chemical reactions (Zhu et al., 2012).

Applications in Material Science

  • Optoelectronic Applications : Derivatives of this compound have been synthesized and studied for their photoelectrical characteristics, indicating potential applications in optoelectronics (Farag et al., 2016).

Mechanism of Action

The compound behaves as a neutral/monoanionic bidentate, forming chelates .

Safety and Hazards

The safety and hazards associated with “6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” are not explicitly mentioned in the retrieved sources .

Properties

IUPAC Name

6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-2-15-9-6-4-3-5-8(9)13-12(14(15)18)10(16)7-11(17)19-13/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLFCAOVWBNKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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